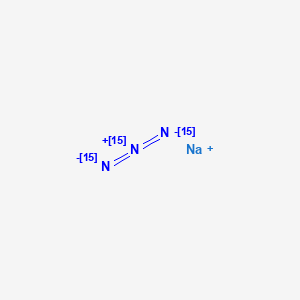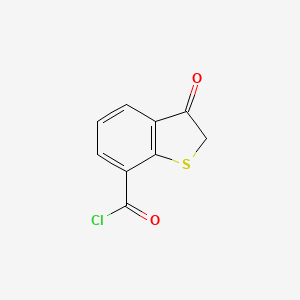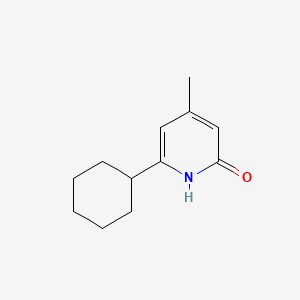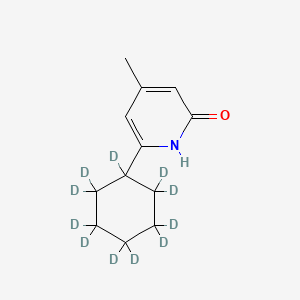
Sodium Azide-15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Azide-15N3 is an isotopically labeled analogue of sodium azide . It is a unique linear species containing three nitrogen atoms and is used as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI) .
Synthesis Analysis
The key reagent for the synthesis of all (15N)3-labeled compounds, sodium (15N)3-azide, was prepared by the oxidation of commercially available (15N)2-hydrazine mono-hydrate with 15N-isoamyl nitrite . Then, (15N)-azide-tagged molecules were synthesized in 3-5 steps readily from commercially available reagents .Molecular Structure Analysis
Azide moieties are unique linear species containing three nitrogen atoms . The molecular formula of this compound is N3Na .Chemical Reactions Analysis
This compound exhibits long-lasting hyperpolarization lifetimes up to 9.8 min at 1 T with remarkably high polarization levels up to 11.6% in water . This establishes (15N)3-azide as a powerful spin storage for hyperpolarization .Physical And Chemical Properties Analysis
This compound is a colorless to white, odorless, crystalline solid . Its molecular weight is 67.99 .Scientific Research Applications
Toxicity and Safety Considerations : Sodium azide is a highly reactive and toxic chemical. Its ingestion can lead to rapid fatality due to acidosis, respiratory depression, and ventricular fibrillation, and there is no effective treatment for such cases (Abrams, El-Mallakh, & Meyer, 1987).
Use in Protein Sample Analysis : It is used as an anti-fungal agent in protein samples. Monitoring azide levels in proteins used in research is necessary due to its toxic nature. Ion-exchange chromatography is effective for quantitating azide levels in protein samples (Annable & Sly, 1991).
Microbiological Applications : Sodium azide has been used to isolate streptococci from clinical material containing other interfering organisms, by inhibiting the growth of gram-negative bacteria (Lichstein & Soule, 1944).
Environmental Impact : The surge in production of sodium azide for automobile airbags has raised concerns about its environmental impact. As a biocide, it poses a threat to the environment, and its fate in the environment is a critical area of study (Betterton, 2000).
Interactions with Herbicides : Sodium azide reacts with triazine herbicides, affecting their sorption to soils. It demonstrates that NaN3 can alter the behavior of other chemicals in environmental studies (Chefetz, Stimler, Shechter, & Drori, 2006).
Mutagenic Effects in Plants : NaN3 has been used as a mutagen in biological studies, particularly in understanding its genotoxic and mutagenic effects on plants like barley and maize (Ilbas, Eroğlu, & Eroğlu, 2005) (Dahiru, Yarima, Abubakar, & Abubakar, 2021).
Detection Methods : Various methods have been developed for the sensitive detection of sodium azide, including electrochemical detection and fluorescence-based techniques, due to its widespread use and toxicity (Wang, Friscourt, Dai, Wang, Zheng, Boons, Wang, & Wang, 2016).
Mechanism of Action
Target of Action
Sodium Azide-15N3 is primarily used as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI) . The azide moiety, a unique linear species containing three nitrogen atoms, is the primary target of this compound . It is particularly useful in real-time in vivo detection of heteronuclei, allowing for the investigation of many dynamic metabolic and physiological processes that were previously inaccessible to imaging .
Mode of Action
This compound interacts with its targets by inducing non-equilibrium polarization, which can enhance NMR signal by several orders of magnitude . This results in long-lasting hyperpolarization lifetimes up to 9.8 minutes at 1 T with remarkably high polarization levels up to 11.6% in water . This establishes this compound as a powerful spin storage for hyperpolarization .
Biochemical Pathways
The azide anions of this compound can penetrate the blood-brain barrier and be metabolized to nitrogen oxide in the central nervous system . This process affects the biochemical pathways related to the synthesis of excitatory amino acids, leading to marked reductions in blood pressure and convulsions .
Pharmacokinetics
The pharmacokinetics of this compound is primarily governed by the spin-lattice relaxation time (T1) of the nucleus within the molecules of interest . This presents challenges for developing effective HP-MRI agents for biomedical and clinical applications .
Result of Action
The result of this compound’s action is the generation of long-lasting hyperpolarization lifetimes, which are crucial for enhancing the sensitivity of MRI . This allows for the real-time in vivo detection of heteronuclei, enabling the investigation of many dynamic metabolic and physiological processes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and magnetic field strength . For instance, the hyperpolarization lifetimes and polarization levels of this compound are observed at 1 T , indicating that the magnetic field strength plays a significant role in its efficacy
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;bis(15N)(azanidylidene)(15N)azanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N3.Na/c1-3-2;/q-1;+1/i1+1,2+1,3+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIPVTKHYLBLMZ-HCULJTSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[N+]=[N-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N-]=[15N+]=[15N-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3Na |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858397 |
Source


|
| Record name | Sodium (~15~N_3_)azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.9900960 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015486-10-8 |
Source


|
| Record name | Sodium (~15~N_3_)azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benz[a]anthracene-7-acetic Acid-13C2](/img/structure/B589461.png)
![2-Benzo[a]anthracen-7-ylacetonitrile](/img/structure/B589462.png)



![Benz[a]anthracene-7-methanol-13C](/img/structure/B589468.png)

